molecular formula C10H18N2O3S B8347633 C-(1-Isocyanato-cyclohexyl)-N,N-dimethyl-methanesulfonamide

C-(1-Isocyanato-cyclohexyl)-N,N-dimethyl-methanesulfonamide

Cat. No. B8347633
M. Wt: 246.33 g/mol
InChI Key: JOHMPYMLQFGZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(1-Isocyanato-cyclohexyl)-N,N-dimethyl-methanesulfonamide is a useful research compound. Its molecular formula is C10H18N2O3S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality C-(1-Isocyanato-cyclohexyl)-N,N-dimethyl-methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(1-Isocyanato-cyclohexyl)-N,N-dimethyl-methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

1-(1-isocyanatocyclohexyl)-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C10H18N2O3S/c1-12(2)16(14,15)8-10(11-9-13)6-4-3-5-7-10/h3-8H2,1-2H3

InChI Key

JOHMPYMLQFGZLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1(CCCCC1)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of amine hydrochloride 1200-D (520 mg) in 40 mL of dichloromethane was treated with 20 mL of aqueous saturated sodium bicarbonate solution and stirred vigorously for 10 min at 0° C. Stirring was stopped and layers were allowed to separate. Phosgene (10 mL of 20% solution in toluene) was added to the organic layer (lower layer) in one portion. The mixture was vigorously stirred immediately after addition for 10 min at 0° C. and further stirred at room temp for 3 h. The mixture was diluted with 100 mL of dichloromethane and layers were separated. The organic layer was washed with 50 mL of cold aqueous saturated sodium bicarbonate solution and dried over magnesium sulfate. The organic layer was filtered and diluted with 15 mL of toluene. The resulting solution was concentrated under reduced pressure and the product 1200-E was maintained as a 0.2M solution.
Name
amine hydrochloride
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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